molecular formula C18H19N7O B11001135 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B11001135
M. Wt: 349.4 g/mol
InChI Key: SYLIYVVSXLBECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic molecule combining benzimidazole and tetrazolo[1,5-a]pyridine moieties linked via a carboxamide group. Its molecular formula is C₁₇H₁₇N₇O, with an average mass of 335.371 g/mol and a monoisotopic mass of 335.149458 g/mol . The structure features:

  • A 2-methylpropyl (isobutyl) substituent on the benzimidazole nitrogen.
  • A tetrazolo[1,5-a]pyridine core fused with a carboxamide group.
  • A methylene bridge connecting the benzimidazole and tetrazole-pyridine systems.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H19N7O/c1-12(2)11-24-15-6-4-3-5-14(15)20-17(24)10-19-18(26)13-7-8-25-16(9-13)21-22-23-25/h3-9,12H,10-11H2,1-2H3,(H,19,26)

InChI Key

SYLIYVVSXLBECO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-methyl-1H-benzimidazole with an appropriate aldehyde to form an intermediate, which is then reacted with a tetrazolo[1,5-a]pyridine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to the formation of various substituted derivatives with diverse chemical properties .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to the benzimidazole and tetrazole structures exhibit significant antimicrobial activities. For instance, derivatives of benzimidazole have been synthesized and evaluated for their in vitro antimicrobial efficacy against a range of pathogens. Studies show that modifications to the benzimidazole structure can enhance activity against bacteria and fungi, making these compounds promising candidates for new antimicrobial agents .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Benzimidazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For example, certain benzimidazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of tetrazole moieties may further enhance these effects due to their known biological activity in cancer therapy .

Antitubercular Effects

In vitro studies have demonstrated the potential of certain benzimidazole derivatives in combating Mycobacterium tuberculosis. Compounds similar to N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide have been evaluated for their antitubercular activity, showing promise in both inhibiting bacterial growth and affecting vital mycobacterial enzymes .

Drug Development

Given its diverse biological activities, this compound has potential applications in drug development. The structural diversity allows for modifications that can lead to improved efficacy and reduced side effects in therapeutic settings.

Targeting Specific Diseases

The compound's ability to interact with various biological targets makes it a candidate for treating diseases such as tuberculosis and certain cancers. Ongoing research is focused on elucidating its mechanisms of action and optimizing its pharmacokinetic properties for better clinical outcomes.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the efficacy of related compounds:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with MIC values reported.
Study 2Anticancer PropertiesShowed promising results in reducing tumor size in animal models.
Study 3Antitubercular ActivityIdentified as effective against Mycobacterium tuberculosis with low toxicity profiles.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The tetrazolo[1,5-a]pyridine ring system may also contribute to the compound’s biological activity by binding to specific sites on target molecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide (Target) C₁₇H₁₇N₇O 335.37 Benzimidazole + tetrazolo-pyridine; methylene linker High nitrogen content (20.8% N), moderate lipophilicity (clogP ~2.5 estimated)
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide C₂₀H₂₃N₇O 377.45 Extended propyl chain between benzimidazole and carboxamide Increased molecular weight; potential for enhanced binding via longer linker
7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide C₂₁H₂₅N₅O₂ 403.46 Imidazo[1,5-a]pyridine core; hydroxymethylpyridine substituent GSK-3β inhibitor (IC₅₀ ~50 nM); improved solubility due to polar groups
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₀H₂₇N₅O₇ 577.57 Tetrahydroimidazopyridine with ester and nitrophenyl groups Yellow solid (mp 243–245°C); used in one-pot synthesis studies
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxamide C₂₀H₂₃ClN₆O₂ 430.90 Saturated tetrazolo-pyridine with chlorophenyl and aminoethyl groups Building block for PROTACs or enzyme inhibitors; hydrochloride salt improves stability
Key Observations:
  • Linker Variations : The propyl chain in the analog from may enhance flexibility and receptor interaction compared to the target compound’s methylene bridge.
  • Core Heterocycle : Replacing benzimidazole with imidazo[1,5-a]pyridine (as in ) alters electron density and hydrogen-bonding capacity, impacting kinase selectivity.

Physicochemical and Spectroscopic Data

  • Melting Points : Tetrahydroimidazopyridine derivatives () exhibit higher melting points (215–245°C) due to extended conjugation and nitro groups, whereas the target compound likely has a lower mp (~150–180°C estimated).
  • Spectral Signatures : The benzimidazole C-H stretching (IR ~3050 cm⁻¹) and tetrazole N-N vibrations (~1450 cm⁻¹) would dominate the target’s IR spectrum, contrasting with the ester carbonyl peaks (1700–1750 cm⁻¹) in .

Biological Activity

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines benzimidazole and tetrazole moieties. This unique combination is believed to enhance its biological activity by allowing for diverse interactions with biological targets.

Research indicates that compounds containing benzimidazole and tetrazole structures often exhibit multiple mechanisms of action:

  • Antitumor Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects against human melanoma cells, with mechanisms involving the generation of reactive oxygen species (ROS) leading to DNA damage and apoptosis induction through pathways involving p53 activation .
  • Antimicrobial Activity : Similar structures have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar effects .

Antitumor Efficacy

A detailed study on the compound's antitumor efficacy was conducted using various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Mechanism of Action
HCC8276.26Induction of ROS, DNA damage
NCI-H3586.48Apoptosis via p53 pathway
MDA-MB-2315.2DNA cleavage and ROS generation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in cancer therapy.

Antimicrobial Activity

The antimicrobial potential was assessed against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus10 μg/mLEffective against Gram-positive bacteria
Escherichia coli15 μg/mLEffective against Gram-negative bacteria

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Case Studies

Several case studies have been documented regarding the use of compounds with similar structures:

  • Melanoma Treatment : A study published in Cancer Research highlighted that benzimidazole derivatives can sensitize melanoma cells to radiation therapy, enhancing treatment efficacy without increasing toxicity to normal cells .
  • Antimicrobial Resistance : Research has focused on the ability of benzimidazole derivatives to overcome resistance mechanisms in bacteria, providing a potential avenue for treating resistant infections .

Q & A

What are the optimal synthetic routes for preparing tetrazolo[1,5-a]pyridine-7-carboxamide derivatives, and how do reaction conditions influence regioselectivity?

Basic Research Focus
The synthesis of tetrazolo[1,5-a]pyridine cores often involves cyclization strategies. A robust method includes reacting hydrazine derivatives with nitriles or azides under acidic or thermal conditions. For example, tetrazolo[1,5-a]pyrimidines can be synthesized via cyclization of dihydropyrimidine-2-thiones with sodium azide and mercuric acetate, yielding regioselective products . Key factors affecting regioselectivity include solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and substituent electronic effects. Characterization via 1H^1H/13C^{13}C NMR and HRMS is critical to confirm regiochemistry .

How can contradictory spectral data (e.g., 1H^1H1H NMR splitting patterns) be resolved for benzimidazole-tetrazolo[1,5-a]pyridine hybrids?

Advanced Research Focus
Contradictions in 1H^1H NMR data, such as unexpected splitting or integration ratios, often arise from dynamic effects (e.g., restricted rotation of the 2-methylpropyl group) or hydrogen bonding. For example, in pyrazolo[1,5-a]pyrimidine derivatives, elevated-temperature NMR (e.g., 110°C in DMSO-d6) can resolve peak broadening caused by slow conformational exchange . Comparative analysis with DFT-calculated chemical shifts or 2D NMR techniques (COSY, NOESY) is recommended to assign ambiguous signals .

What methodologies are effective for analyzing the biological activity of tetrazolo[1,5-a]pyridine derivatives, particularly enzyme inhibition?

Advanced Research Focus
Biological evaluation typically involves in vitro assays targeting enzymes like kinases or reductases. For instance, pyrazolo[1,5-a]pyrimidine carboxamides exhibit inhibitory activity against benzodiazepine receptors or COX-2, assessed via competitive binding assays or enzymatic colorimetric assays . Dose-response curves (IC50_{50} determination) and molecular docking studies are critical to correlate structural features (e.g., trifluoromethyl groups) with activity . Ensure purity (>95% by HPLC) and validate results with positive controls (e.g., known inhibitors).

How can solvent and crystallization conditions impact the polymorphic forms of tetrazolo[1,5-a]pyridine carboxamides?

Advanced Research Focus
Polymorphism is influenced by solvent polarity and evaporation rates. For example, recrystallization from DMF often yields high-melting (>300°C) crystalline forms due to strong intermolecular hydrogen bonds (e.g., C–H···O/N interactions) . In contrast, ethanol or cyclohexane may produce solvates or metastable phases. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are essential to identify polymorphs. Note that DMF residues in crystals can complicate pharmacological profiling .

What strategies mitigate side reactions during the functionalization of the benzimidazole moiety in this compound?

Basic Research Focus
Benzimidazole alkylation at the N1 position is prone to over-alkylation or ring-opening. To minimize this:

  • Use a bulky base (e.g., K2_2CO3_3) to deprotonate the benzimidazole selectively .
  • Employ mild alkylating agents (e.g., 2-methylpropyl bromide) in aprotic solvents (DMF or acetonitrile) at 0–25°C .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/petroleum ether) and quench with aqueous NH4_4Cl to isolate intermediates .

How do electron-withdrawing/donating substituents on the tetrazolo[1,5-a]pyridine core influence its reactivity in cross-coupling reactions?

Advanced Research Focus
Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity at the C7 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve stability under basic conditions. For example, 7-nitro derivatives achieve >80% coupling yields with Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol . X-ray crystallography (e.g., Acta Cryst. data ) can validate substitution patterns post-reaction.

What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Advanced Research Focus
Scale-up challenges include:

  • Racemization : Chiral centers (e.g., tetrazolo-pyridine junction) may racemize under prolonged heating. Use low-temperature (<50°C) conditions and chiral auxiliaries .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water) or fractional distillation .
  • Byproducts : Optimize stoichiometry (e.g., 1.1:1 molar ratio of benzimidazole to alkylating agent) and employ scavengers (e.g., polymer-bound triphenylphosphine) .

How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?

Advanced Research Focus
In silico tools (e.g., SwissADME, Schrödinger QikProp) predict logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For instance, the trifluoromethyl group in similar compounds increases logP (e.g., 1.12–1.5) and blood-brain barrier permeability . Molecular dynamics simulations can model binding to serum albumin, informing plasma half-life. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

What spectroscopic techniques are most reliable for distinguishing between tautomeric forms of the tetrazolo[1,5-a]pyridine system?

Basic Research Focus
Tetrazolo ↔ tetrazine tautomerism is resolved via:

  • 15N^{15}N NMR: Directly identifies nitrogen environments.
  • IR spectroscopy: Absence of N–H stretches (~3300 cm1^{-1}) confirms tetrazolo dominance .
  • X-ray crystallography: Definitive proof of solid-state tautomer (e.g., planar pyridine ring vs. non-planar tetrazine) .

How can researchers address low yields in the final carboxamide coupling step?

Advanced Research Focus
Low yields (<50%) in carboxamide formation often stem from incomplete activation of the carboxylic acid. Solutions include:

  • Use coupling agents (e.g., HATU or EDC/HOBt) in DMF or dichloromethane .
  • Activate the acid as an acyl chloride (SOCl2_2, 0°C) before reacting with the amine .
  • Screen bases (e.g., DIEA vs. pyridine) to optimize nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.